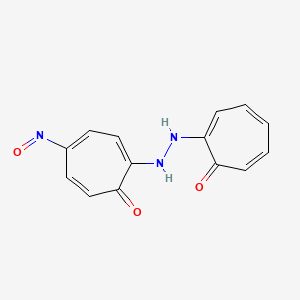
3-(2-methylpiperidin-1-ium-1-yl)propyl 4-heptoxybenzoate;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methylpiperidin-1-ium-1-yl)propyl 4-heptoxybenzoate;chloride is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylpiperidin-1-ium-1-yl)propyl 4-heptoxybenzoate;chloride typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions.
Esterification: The heptoxybenzoate group is attached through esterification reactions using suitable carboxylic acids and alcohols.
Quaternization: The final step involves the quaternization of the nitrogen atom in the piperidine ring to form the chloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-methylpiperidin-1-ium-1-yl)propyl 4-heptoxybenzoate;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under mild conditions.
Major Products
Oxidation: N-oxides and hydroxylated derivatives.
Reduction: Alcohols and amines.
Substitution: Azides, cyanides, and other substituted derivatives.
Applications De Recherche Scientifique
3-(2-methylpiperidin-1-ium-1-yl)propyl 4-heptoxybenzoate;chloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-methylpiperidin-1-ium-1-yl)propyl 4-heptoxybenzoate;chloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate;chloride
- 3-(2-methylpiperidin-1-ium-1-yl)propyl 2-butoxybenzoate;chloride
- 3-(2-methylpiperidin-1-ium-1-yl)propyl 2-(4-methoxyphenyl)acetate;chloride
Uniqueness
3-(2-methylpiperidin-1-ium-1-yl)propyl 4-heptoxybenzoate;chloride is unique due to its specific ester group, which imparts distinct physicochemical properties and potential biological activities. This uniqueness makes it a valuable compound for targeted research and development efforts.
Propriétés
Numéro CAS |
67049-48-3 |
|---|---|
Formule moléculaire |
C23H38ClNO3 |
Poids moléculaire |
412.0 g/mol |
Nom IUPAC |
3-(2-methylpiperidin-1-ium-1-yl)propyl 4-heptoxybenzoate;chloride |
InChI |
InChI=1S/C23H37NO3.ClH/c1-3-4-5-6-9-18-26-22-14-12-21(13-15-22)23(25)27-19-10-17-24-16-8-7-11-20(24)2;/h12-15,20H,3-11,16-19H2,1-2H3;1H |
Clé InChI |
LIXPWWBGTWQDJO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=C(C=C1)C(=O)OCCC[NH+]2CCCCC2C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




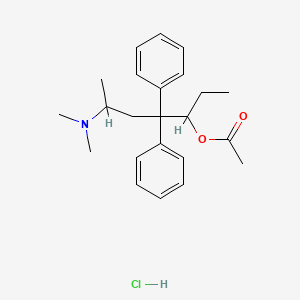


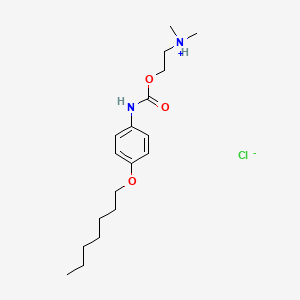
![2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride](/img/structure/B13771488.png)
![7-Methoxybenz[a]anthracene](/img/structure/B13771491.png)
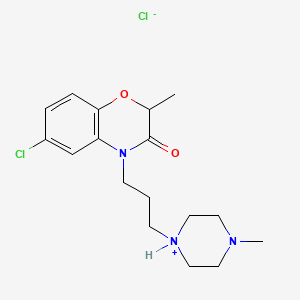
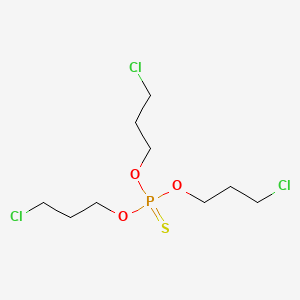
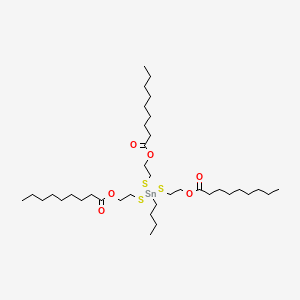
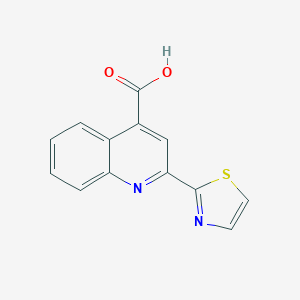
![N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide](/img/structure/B13771519.png)
